1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Overview
Description
Preparation Methods
The synthesis of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine involves several steps, typically starting with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. Finally, the sulfonylated thiophene is reacted with piperazine under controlled conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-[(5-Chlorothien-2-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
1-[(5-Chlorothien-2-yl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
1-[(5-Chlorothien-2-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-[(5-Bromothien-2-yl)sulfonyl]piperazine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
1-[(5-Methylthien-2-yl)sulfonyl]piperazine:
1-[(5-Nitrothien-2-yl)sulfonyl]piperazine: The presence of a nitro group introduces different electronic effects, influencing its reactivity and interactions.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKLPYOXLAWRCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85198879 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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